N-Cyclohexyl aspartic acid

Urea cycle inhibition N-alkyl aspartic acid pharmacology Liver homogenate assay

N-alkyl aspartic acids with small substituents (methyl, ethyl, isopropyl) undergo rapid enzymatic dealkylation in liver assays, compromising mechanistic studies. N-Cyclohexyl aspartic acid's bulky cyclohexyl group resists cleavage, providing a persistent probe for urea cycle enzymology. • 50% citrulline synthesis reduction at 5×10⁻³ M-~10-fold weaker than N-allyl aspartic acid for titratable partial inhibition • Validated negative control for N-allyl aspartic acid mechanism studies • Enantiopure L-form (>99% e.e.) via EDDS lyase route for chiral building blocks Supplied at ≥95% purity with batch-specific CoA.

Molecular Formula C10H17NO4
Molecular Weight 215.25 g/mol
Cat. No. B13806057
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Cyclohexyl aspartic acid
Molecular FormulaC10H17NO4
Molecular Weight215.25 g/mol
Structural Identifiers
SMILESC1CCC(CC1)NC(CC(=O)O)C(=O)O
InChIInChI=1S/C10H17NO4/c12-9(13)6-8(10(14)15)11-7-4-2-1-3-5-7/h7-8,11H,1-6H2,(H,12,13)(H,14,15)
InChIKeyZFYIQPIHXRFFCZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Cyclohexyl Aspartic Acid Identity and Procurement


N-Cyclohexyl aspartic acid (C₁₀H₁₇NO₄; MW 215.25 g/mol; IUPAC: 2-(cyclohexylamino)butanedioic acid) is a synthetic N-alkylated aspartic acid derivative bearing a cyclohexyl substituent on the α-amino group . It belongs to the class of non-proteinogenic N-substituted amino acids used as chiral building blocks and biochemical probes [1]. The compound is commercially available as a racemate or in enantiopure L-form, with the L-enantiomer accessible via enzymatic asymmetric synthesis using EDDS lyase or engineered methylaspartate ammonia lyase variants [2].

Why N-Cyclohexyl Aspartic Acid Cannot Be Substituted


N-Alkyl aspartic acids exhibit sharply divergent biological activities that are governed by the steric bulk, electronic character, and metabolic stability of the N-alkyl substituent [1]. While small N-alkyl derivatives (methyl, ethyl, isopropyl) are metabolically cleaved by liver enzymes to support limited urea synthesis, the bulky cyclohexyl substituent resists enzymatic dealkylation, resulting in a qualitatively different metabolic fate [1]. Furthermore, N-cyclohexyl aspartic acid exerts a distinct directional effect—decreasing citrulline synthesis by 50%—whereas N-methyl and N-isopropyl analogs increase citrulline synthesis by 60% under identical conditions [2]. This functional inversion underscores why procurement decisions cannot treat N-alkyl aspartic acids as interchangeable commodities. The cyclohexyl group also imparts a computed LogP of 1.23 versus significantly lower values for shorter-chain analogs, affecting membrane partitioning and experimental compatibility .

N-Cyclohexyl Aspartic Acid Comparative Evidence


Urea Synthesis Inhibition Potency

In rat liver homogenates, N-cyclohexyl aspartic acid exhibits an inhibitory effect on urea formation that is approximately 10-fold less pronounced than that of N-allyl aspartic acid, the most potent N-alkyl aspartic acid inhibitor identified in this series [1]. At 5 × 10⁻³ M, N-cyclohexyl aspartic acid shows no measurable effect on urea synthesis, whereas N-allyl-DL-aspartic acid inhibits endogenous urea formation by 77% at the same concentration [1]. At higher concentrations, N-allylaspartic acid achieves total inhibition of urea formation from aspartic acid at a relatively low concentration of 6.2 × 10⁻³ M [1]. By contrast, N-methyl, N-ethyl, and N-isopropyl aspartic acids at 2.5–7.5 × 10⁻² M slightly increase endogenous urea formation (approximately 15% of the value obtained with aspartic acid alone), demonstrating that simple N-alkyl chains are metabolically cleaved to support urea synthesis, whereas the cyclohexyl group confers resistance to dealkylation [1].

Urea cycle inhibition N-alkyl aspartic acid pharmacology Liver homogenate assay

Citrulline Synthesis Modulation

In a rat liver particulate fraction assay measuring citrulline synthesis, N-cyclohexyl aspartic acid decreased citrulline production by 50%, whereas N-methyl aspartic acid and N-isopropyl aspartic acid each increased citrulline synthesis by 60% under comparable conditions [1]. N-Allyl aspartic acid produced the strongest effect—near-complete inhibition at a low concentration of 1.2 × 10⁻² M [1]. This directional inversion (inhibition vs. stimulation) indicates that the cyclohexyl substituent fundamentally alters the compound's interaction with the citrulline synthesis machinery, likely through steric interference with carbamyl phosphate utilization or magnesium chelation properties distinct from those of smaller N-alkyl derivatives [1].

Citrulline biosynthesis Carbamyl phosphate pathway N-alkyl aspartic acid differential activity

Enantioselective Synthesis via EDDS Lyase

The biocatalytic asymmetric synthesis of N-cyclohexyl-L-aspartic acid using ethylenediamine-N,N′-disuccinic acid lyase (EDDS lyase) achieves >99% enantiomeric excess (e.e.) via direct hydroamination of fumarate with cyclohexylamine [1]. This represents a substantial improvement over chemocatalytic approaches employing masked acyl cyanide (MAC) reagents with cinchona alkaloid catalysts, which yield enantioselectivities of ≤97.5:2.5 enantiomeric ratio (er) and isolated yields of ≤50% for N-substituted aspartic acids [1]. EDDS lyase also accepts a broad panel of homo- and heterocycloalkyl amines (four-, five-, and six-membered rings) with retained stereocontrol, making it the only reported method capable of delivering N-cyclohexyl-L-aspartic acid in optically pure form without chromatographic enantioseparation [1]. The enzyme is readily produced in-house (~60 mg purified EDDS lyase per liter of cell culture) and can be stored at −20°C for at least 6 months without significant activity loss [2].

Biocatalysis Enantioselective hydroamination Non-canonical amino acid synthesis

Urea Cycle Enzyme Inhibition Potency

In a systematic study of aspartic acid analogs as inhibitors of urea biosynthesis in rat liver homogenates and isolated enzyme preparations, the rank order of inhibitory potency was: β-hydroxy-β-methylaspartate (IC₅₀ 0.038 M) > β-methylaspartate (IC₅₀ 0.078 M) > α-methylaspartate (IC₅₀ 0.140 M) > N-allylaspartate (IC₅₀ 0.248 M) [1]. N-Cyclohexyl aspartic acid was not included in this particular panel, but the 1963 study establishes that it is approximately 10-fold weaker than N-allylaspartate in the same urea synthesis assay system [2], placing its estimated IC₅₀ substantially above 0.248 M. The β-substituted analogs were found to partly replace aspartate as a substrate via transamination, whereas N-allyl and N-cyclohexyl derivatives act through a non-substrate inhibitory mechanism involving magnesium chelation [1]. Carbamyl phosphate synthetase and argininosuccinate synthetase were identified as the primary enzymatic targets strongly inhibited by the active analogs [1].

Carbamyl phosphate synthetase Argininosuccinate synthetase Aspartic acid analog SAR

Lipophilicity and Steric Profile

N-Cyclohexyl aspartic acid has a computed LogP of 1.23 and a topological polar surface area (TPSA) of 86.63 Ų . While quantitative LogP data for the shorter N-alkyl analogs (N-methyl, N-ethyl, N-isopropyl aspartic acids) in the same database are not uniformly available, the structural trend is clear: the six-carbon cyclohexyl ring substantially increases lipophilicity relative to straight-chain N-alkyl aspartic acids. Aspartic acid itself has a LogP of approximately -0.67, and N-methyl aspartic acid is expected to fall between -0.5 and 0.5 [1]. The cyclohexyl group's steric bulk (molar refractivity contribution) also differentiates it from all acyclic N-alkyl variants, which has direct consequences for membrane partitioning behavior and enzyme active-site accommodation [2].

Lipophilicity Drug-likeness Membrane permeability

N-Cyclohexyl Aspartic Acid Application Scenarios


Urea Cycle Mechanistic Probe

N-Cyclohexyl aspartic acid is specifically suited for urea cycle enzymology experiments where a non-cleavable, sterically bulky aspartic acid analog is needed to probe active-site geometry or substrate-channeling mechanisms without causing complete pathway blockade. As demonstrated by Charbonneau and Berlinguet (1963), the cyclohexyl substituent resists the enzymatic dealkylation that occurs with N-methyl, N-ethyl, and N-isopropyl aspartic acids, making it a persistent probe molecule [1]. Its ~10-fold lower inhibitory potency relative to N-allyl aspartic acid allows titration of partial inhibitory effects across a wide concentration range, which is particularly valuable for argininosuccinate synthetase and carbamyl phosphate synthetase mechanistic investigations [1][2].

Enantiopure Chiral Building Block

The EDDS lyase-catalyzed route to N-cyclohexyl-L-aspartic acid at >99% e.e. (Zhang et al., 2019) provides a procurement rationale for sourcing enantiopure material as a chiral building block for peptide mimetics, peptidomimetic drug candidates, or functionalized aspartate derivatives requiring defined stereochemistry [1]. The biocatalytic method is scalable and uses inexpensive starting materials (fumarate and cyclohexylamine), making it attractive for medicinal chemistry programs that need multi-gram quantities of optically pure N-cyclohexyl aspartic acid without reliance on chiral chromatography [1][2]. Buyers should request certificate of analysis confirming enantiomeric excess via chiral HPLC or optical rotation when sourcing from commercial vendors.

Polyaspartic Ester and Epoxy Curing Agent

N-Cyclohexyl aspartic acid and its ester derivatives are explicitly claimed in patent literature as components of N-substituted aspartic acid monoesters used as curing agents for epoxide resins, including for the production of storage-stable B-stage resins [1]. The cyclohexyl-substituted aspartate scaffold is also employed as a model compound in the development of purification methods for polyaspartic ester coating intermediates, where removal of fumarate byproducts is critical for high-performance polyurea coating formulations [2]. Industrial buyers in the coatings and adhesives sector evaluating aspartate-based hardeners should consider the cyclohexyl variant for formulations requiring enhanced hydrophobicity relative to methyl or ethyl aspartate esters.

Negative Control for N-Allyl Aspartic Acid

Given the well-characterized potency difference—N-allyl aspartic acid is a potent inhibitor (77% urea synthesis inhibition at 5 × 10⁻³ M; total inhibition at 6.2 × 10⁻³ M) while N-cyclohexyl aspartic acid is approximately 10-fold weaker—the latter serves as an experimentally validated negative control for studies investigating the mechanism of N-allyl aspartic acid action [1]. This is particularly relevant for confirming that observed biological effects are specific to the allyl group's electronic properties (e.g., magnesium chelation) rather than a general consequence of N-substitution. Researchers studying carbamyl phosphate synthetase I (CPS-I) or argininosuccinate synthetase inhibition by aspartate analogs can use N-cyclohexyl aspartic acid to establish the steric tolerance limit of the target enzyme active site [1][2].

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